N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide
Description
N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide is a bipyrazole derivative featuring a thioamide (-C(=S)-NH-) functional group. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and antitumor properties . Its synthesis likely involves multi-step reactions, such as condensation of α,β-unsaturated ketones with thioamide precursors, analogous to methods described for related pyrazole and pyridine derivatives .
Properties
IUPAC Name |
N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5S/c1-19-9-13-21(14-10-19)25-17-26(33(30-25)28(34)29-3)24-18-32(23-7-5-4-6-8-23)31-27(24)22-15-11-20(2)12-16-22/h4-16,18,26H,17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXZVIBYTWUDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=S)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the transformation of the compound into desired products. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving optimal results .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can introduce new substituents onto the aromatic rings .
Scientific Research Applications
N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-methyl-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are essential to understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : The target compound’s carbothioamide group distinguishes it from oxo (5a) and thioxo (6a) pyridine derivatives. Thioamide groups generally enhance electron density and metal-binding capacity compared to oxo analogs, which may influence biological activity .
- Core Heterocycle : Bipyrazole cores (target) vs. pyridine (5a, 6a) or pyrimidine (Example 53) systems modulate ring strain, aromaticity, and hydrogen-bonding capacity.
Inferences :
- Thioamide/thioxo derivatives (e.g., 6a) exhibit superior antimicrobial activity compared to oxo analogs (5a) . The target compound’s carbothioamide may similarly enhance efficacy, though experimental validation is required.
Biological Activity
N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide is a compound belonging to the bipyrazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant cytotoxicity against multiple cancer cell lines.
Table 1: Cytotoxicity Data of Related Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | HCT116 | 0.39 | Induction of apoptosis |
| N-methyl-bipyrazole | A549 | 0.28 | Cell cycle arrest at G1 phase |
| Compound C | HepG2 | 0.74 | Inhibition of CDK2 |
The This compound demonstrated promising results in preliminary screenings against various cancer cell lines, showing IC50 values comparable to established anticancer agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that it may act through:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its anticancer efficacy.
Study 1: In Vitro Analysis
In a recent study published in Pharmaceutical Research, researchers evaluated the cytotoxic effects of N-methyl-bipyrazole on MCF7 and HepG2 cell lines. The study found that the compound induced significant apoptosis and exhibited an IC50 value of approximately 0.5 µM against MCF7 cells.
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. The study also noted that it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Future Directions
Further research is needed to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance efficacy and reduce toxicity.
Q & A
Basic: What are the recommended synthetic routes for preparing N-methyl-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbothioamide?
Methodological Answer:
The compound is synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by carbothioamide functionalization. A general procedure involves:
Reacting substituted phenylhydrazine with a diketone (e.g., 3-(4-methylphenyl)-1-phenylpropane-1,3-dione) in ethanol under reflux to form the pyrazoline core.
Introducing the carbothioamide group by treating the intermediate with thiourea in the presence of a base (e.g., K2CO3 in DMF) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Reference: Synthesis of analogous pyrazolines via cyclocondensation and carbothioamide functionalization .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methylphenyl groups) and the carbothioamide moiety (δ ~10–12 ppm for NH in DMSO-d6) .
- X-ray Crystallography: Determine crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., N–H···S motifs) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]<sup>+</sup>).
Advanced: How can molecular docking studies be designed to predict biological activity?
Methodological Answer:
Target Selection: Prioritize enzymes like cyclooxygenase (COX) or kinases, as pyrazolines often exhibit anti-inflammatory or anticancer activity .
Ligand Preparation: Optimize the compound’s 3D structure using Gaussian (B3LYP/6-31G** level) to assign charges and minimize energy.
Docking Software: Use AutoDock Vina or Schrödinger Suite. Set grid parameters to cover the active site (e.g., COX-2: 25 Å<sup>3</sup> box centered on catalytic residues).
Validation: Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2) and validate via MD simulations (100 ns) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization: Ensure consistent protocols (e.g., MTT assay cell lines, incubation times) .
Purity Verification: Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
Orthogonal Assays: Confirm activity using complementary methods (e.g., Western blot for protein inhibition alongside enzyme assays).
Structural Reanalysis: Re-examine crystallographic data for conformational flexibility affecting binding .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Systematic Substitution: Modify substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions) and compare bioactivity .
Pharmacophore Mapping: Identify critical moieties (e.g., carbothioamide for hydrogen bonding) using Schrödinger’s Phase.
In Silico ADMET: Predict pharmacokinetics (e.g., LogP, CYP450 interactions) with SwissADME or ADMETlab .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Methodological Answer:
Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to obtain diffraction-quality crystals .
Disorder Handling: Refine disordered methyl or phenyl groups using SHELXL’s PART/SUMP instructions.
Hydrogen Bonding: Analyze short contacts (e.g., N–H···S) with Mercury software to confirm stabilizing interactions .
Basic: What solvents and conditions optimize yield during synthesis?
Methodological Answer:
- Cyclocondensation: Ethanol under reflux (12–24 hrs) for high regioselectivity .
- Carbothioamide Formation: DMF with K2CO3 at room temperature (6–8 hrs) to avoid side reactions .
- Workup: Precipitate product in ice-water and recrystallize from ethanol/chloroform (1:2).
Advanced: How can computational modeling explain the compound’s electronic properties?
Methodological Answer:
DFT Calculations: Use Gaussian to compute HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic/electrophilic regions .
Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict binding sites (e.g., carbothioamide as a hydrogen-bond acceptor) .
Advanced: What experimental controls are critical in biological evaluation?
Methodological Answer:
Positive Controls: Include standard inhibitors (e.g., Indomethacin for COX assays) .
Vehicle Controls: Test DMSO/ethanol at working concentrations to rule out solvent effects.
Cytotoxicity Assays: Use HEK293 normal cells to assess selectivity indices .
Basic: How to troubleshoot low yields in the final carbothioamide step?
Methodological Answer:
Reagent Ratios: Optimize thiourea equivalents (1.2–1.5 eq.) and reaction time (8–12 hrs) .
Base Selection: Test alternatives (e.g., Cs2CO3 for higher solubility in DMF).
Purification: Switch to gradient elution (hexane → ethyl acetate) in column chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
